N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine derivative. This can be achieved by reacting 4-(thiophen-2-yl)piperidine with an appropriate alkylating agent under basic conditions.
Oxalamide Formation: The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Final Coupling: The final step involves coupling the oxalamide intermediate with 2-methoxyaniline. This step is typically performed under mild conditions using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Studied for its ability to bind to certain receptors, making it a candidate for drug development.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
Polymer Science: Used in the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved often include signal transduction pathways that are critical in disease progression.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxyphenyl)-N2-(2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)oxalamide: Similar structure but with a pyridine ring instead of a thiophene ring.
N1-(2-methoxyphenyl)-N2-(2-(4-(furan-2-yl)piperidin-1-yl)ethyl)oxalamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N1-(2-methoxyphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-26-17-6-3-2-5-16(17)22-20(25)19(24)21-10-13-23-11-8-15(9-12-23)18-7-4-14-27-18/h2-7,14-15H,8-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLWHAYCLJUNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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